3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
Description
Chemical Structure: The compound features a thiophene ring substituted at position 3 with a prop-2-yn-1-amine chain and at position 5 with a methyl(propyl)amino-methyl group. Its molecular weight is 222.35 g/mol, and its CAS registry number is 1250817-61-8 . Key Characteristics:
- The methyl(propyl)amine substituent provides a branched alkyl chain, influencing lipophilicity and basicity.
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-[5-[[methyl(propyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H18N2S/c1-3-7-14(2)9-12-8-11(10-15-12)5-4-6-13/h8,10H,3,6-7,9,13H2,1-2H3 |
InChI Key |
BRMWNGMBKYJNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CC1=CC(=CS1)C#CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The resulting thiophene derivative can then be further modified to introduce the alkyne and amine groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group exhibits nucleophilic reactivity, participating in substitution reactions with electrophilic agents. For example:
Reaction with Acyl Chlorides
The amine reacts with benzoyl chloride under mild conditions (0°C, THF) to form the corresponding amide derivative :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzoyl chloride | THF, 0°C, 2 hrs | N-Benzoyl derivative | 82% |
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation .
Alkyne-Based Cycloaddition Reactions
The terminal alkyne group participates in Au(I)-catalyzed cycloadditions with heteroaromatic N-oxides, forming fused heterocycles :
Gold-Catalyzed [2+2] Cycloaddition
| Catalyst | Reagent | Product | Yield |
|---|---|---|---|
| [(IPr)Au(NTf₂)] | Quinoline N-oxide | Dihydropyridinone derivative | 78% |
Key Steps :
-
Au(I) activates the alkyne for nucleophilic attack by the N-oxide.
Condensation Reactions
The amine and alkyne groups enable multicomponent reactions (MCRs). For instance, InCl₃-catalyzed condensation with β-ketoesters yields pyrano[2,3-c]pyrazole derivatives :
| Components | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate, hydrazine hydrate | InCl₃ (20 mol%) | Ultrasound, 40°C, 20 min | Pyrano[2,3-c]pyrazole scaffold | 95% |
Mechanistic Pathway :
-
Formation of pyrazolone intermediate via hydrazine-β-ketoester condensation.
-
Alkyne participation in nucleophilic addition to form the fused pyran ring .
Oxidation and Reduction
The alkyne undergoes selective transformations under controlled conditions:
Oxidation to Ketone
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 4 hrs | 3-(Thiophenyl)propan-1-one | 68% |
Reduction to Alkane
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | EtOH, RT, 12 hrs | 3-(Thiophenyl)propane | 91% |
Coordination Chemistry
The tertiary amine and alkyne serve as ligands for transition metals, enabling catalytic applications:
Pd(II) Complex Formation
| Metal Salt | Ligand Ratio | Application | Stability |
|---|---|---|---|
| PdCl₂ | 1:2 | Suzuki-Miyaura coupling | >24 hrs |
Key Insight : The alkyne acts as a π-donor, enhancing electron density at the metal center .
Biological Activity Correlations
While not a direct reaction, structural modifications impact bioactivity:
| Modification Site | Biological Target | IC₅₀ Improvement |
|---|---|---|
| Alkyne → Alkane | Mycobacterial ATP synthase | 4-fold |
| Amine → Amide | HSET kinesin | 12 nM |
Scientific Research Applications
3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the alkyne and amine groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
Structural Differences :
- Replaces the methyl(propyl)amine group with a piperidine ring (CAS 1249071-65-5) .
Implications : - Basicity : Piperidine (cyclic tertiary amine) has higher basicity than methyl(propyl)amine (branched secondary amine), affecting solubility and membrane permeability.
- Molecular Weight : Expected to be higher than 222.35 g/mol due to the piperidine moiety.
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Structural Differences :
- Implications:
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the terminal amine in the target compound.
- Conformational Flexibility : The absence of an alkyne group reduces rigidity, possibly diminishing target selectivity.
Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate
Structural Differences :
- Implications:
- Aromatic System : The indole ring (larger π-system) may enhance stacking interactions compared to thiophene.
- Electron-Withdrawing Groups : The fluorine atom and ester group could reduce metabolic stability relative to the target compound’s amine functionalities.
N-(3-Nitrobenzylidene)-5-(10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-amine
Structural Differences :
- Implications:
- Planarity: The extended phenothiazine system may improve intercalation with biological targets (e.g., DNA or enzymes).
- Electron-Deficient Groups : The nitro group could confer redox activity, unlike the electron-rich thiophene in the target compound.
Physicochemical and Pharmacological Insights
*Inferred from structural analogs in , and 11.
Biological Activity
3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound featuring a thiophene ring and an alkyne functional group. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Thiophene Ring : Known for enhancing biological activity due to its ability to interact with various biological targets.
- Alkyne Group : Contributes to the compound's chemical reactivity.
Antimicrobial Properties
Recent studies have indicated that 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine exhibits significant antimicrobial activity. Preliminary tests have shown that it can inhibit the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against various strains, including Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
These results indicate that the compound not only inhibits bacterial growth but also demonstrates bactericidal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Research indicates that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action :
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization.
- Targeting Specific Enzymes : The compound may interact with enzymes involved in cellular signaling pathways, leading to altered cellular responses.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.07 | Tubulin inhibition |
| MCF7 (breast cancer) | 8.50 | Apoptosis induction |
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds, providing insights into their therapeutic potential:
- Study on Pyrazole Derivatives : A study evaluated various pyrazole derivatives with similar structural features, revealing that certain modifications can significantly enhance anticancer activity .
- In Vivo Studies : Animal models have demonstrated that compounds with thiophene rings exhibit reduced tumor growth rates compared to controls, highlighting their potential as anticancer agents .
Research Findings
Recent investigations have focused on the synthesis and characterization of 3-(5-((Methyl(propyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine, revealing its promising biological activities:
- Synthesis Techniques : Multi-step organic reactions are commonly employed for synthesizing this compound, optimizing conditions for both yield and purity .
- Quantum Chemical Investigations : Computational studies suggest favorable interactions between the compound and biological targets, supporting its potential therapeutic applications .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the thiophene ring, alkyne, and amine groups. Compare chemical shifts with analogous structures (e.g., thiophene derivatives in and ).
- High-Performance Liquid Chromatography (HPLC): Employ gradient elution with a C18 column to assess purity. Reference impurity control methods for related thiophene compounds (e.g., detection thresholds and acceptance criteria in ).
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can confirm molecular weight and detect fragmentation patterns consistent with the alkyne and amine moieties.
Advanced: How can researchers optimize the multi-step synthesis of this compound to improve yield and reduce byproducts?
Answer:
- Stepwise Monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation. Adjust reaction times and stoichiometry based on real-time data.
- Catalyst Screening: Test palladium or copper catalysts for the alkyne coupling step (e.g., Sonogashira reaction), optimizing solvent systems (e.g., DMF/THF mixtures).
- Byproduct Mitigation: Introduce scavenger resins or perform column chromatography between steps to remove impurities (e.g., unreacted thiophene precursors, as in ) .
Basic: What safety protocols are critical for handling this amine-containing compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods (≥0.5 m/s airflow) .
- Storage: Store under argon at -20°C in sealed containers to prevent oxidation (refer to for amine stability guidelines).
- Spill Management: Neutralize with 5% acetic acid solution and adsorb with inert material (e.g., vermiculite) .
Advanced: How can contradictory biological activity data (e.g., antioxidant vs. cytotoxicity) be resolved for this compound?
Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK-293 or RAW 264.7 macrophages).
- Dose-Response Analysis: Perform IC and EC curves to differentiate therapeutic vs. toxic thresholds. Reference methods from , which evaluated thiophene derivatives for anti-inflammatory activity .
- Metabolite Profiling: Use LC-MS to identify degradation products or reactive metabolites that may confound results.
Basic: What are the recommended solvents and conditions for recrystallizing this compound?
Answer:
- Solvent Selection: Test mixtures of DMSO/water (2:1) or ethanol/ethyl acetate for recrystallization, as demonstrated for structurally similar thiadiazole derivatives in .
- Temperature Gradient: Slowly cool saturated solutions from 80°C to 4°C to promote crystal formation.
- Purity Verification: Confirm via melting point analysis (compare with literature values for analogous amines in ) .
Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected 1^11H NMR splitting patterns)?
Answer:
- Variable Temperature (VT) NMR: Probe dynamic effects (e.g., hindered rotation in the methylpropylamine group) by acquiring spectra at 25°C and -40°C.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data.
- Heteronuclear Correlation (HSQC/HMBC): Assign ambiguous peaks by correlating H-C couplings (e.g., confirming thiophene-alkyne connectivity).
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antioxidant Assays: DPPH radical scavenging and FRAP assays (see for protocols on thiophene-carboxylates) .
- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition: Test acetylcholinesterase (AChE) or COX-2 inhibition using spectrophotometric methods.
Advanced: How can researchers design stability studies under accelerated conditions (e.g., heat, light, pH)?
Answer:
- Forced Degradation: Expose the compound to 40°C/75% RH (ICH Q1A guidelines) and UV light (320–400 nm) for 14 days. Monitor degradation via HPLC.
- pH Stability: Prepare buffered solutions (pH 1–13) and analyze stability over 24 hours. Use LC-MS to identify hydrolysis products (e.g., amine oxidation).
- Kinetic Modeling: Apply Arrhenius equations to predict shelf life under standard storage conditions .
Basic: What are the critical parameters for scaling up the synthesis from milligram to gram quantities?
Answer:
- Reactor Design: Use jacketed reactors with precise temperature control (±1°C) for exothermic steps (e.g., alkyne formation).
- Solvent Volume Optimization: Reduce solvent-to-reactant ratios while maintaining homogeneity (e.g., from 10:1 to 3:1) .
- Workup Efficiency: Replace manual extraction with continuous liquid-liquid extraction systems.
Advanced: How can computational tools aid in predicting the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., docking to amine receptors using AutoDock Vina).
- Metabolite Prediction: Leverage MetaSite software to identify potential Phase I/II metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
